molecular formula C18H20N2O6 B5788798 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate

Cat. No.: B5788798
M. Wt: 360.4 g/mol
InChI Key: AKJACSMVZBOXGQ-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate is an organic compound characterized by its complex structure, which includes multiple methoxy groups and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethoxybenzoic acid in the presence of an amine. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.

    Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.

Uniqueness

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-22-13-7-12(8-14(10-13)23-2)18(21)26-20-17(19)11-5-6-15(24-3)16(9-11)25-4/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJACSMVZBOXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC(=C2)OC)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC(=C2)OC)OC)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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